molecular formula C41H82O22P4 B066663 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) CAS No. 165689-82-7

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)

Cat. No. B066663
M. Wt: 1051 g/mol
InChI Key: ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is a phosphatidylinositol bisphosphate in which the two phosphate groups are at C-4 and C-5 of the inositol moiety which has the 1D-myo configuration . The phosphatidyl acyl groups at positions 1 and 2 are both specified as hexadecanoyl (palmitoyl) .


Molecular Structure Analysis

The molecular structure of this compound involves a glycerol backbone esterified at positions 1 and 2 with hexadecanoyl (palmitoyl) groups and at position 3 with a phospho-(1D-myo-inositol-3,4,5-trisphosphate) group .

Scientific Research Applications

Synthesis and Chemical Properties

  • A unified approach to the synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) highlights its role in intracellular signaling research (Aneja et al., 1997).
  • Photoactivatable analogues of this compound have been synthesized, aiding in the study of its bioactivity (Chen et al., 1996).
  • A general synthesis method for this compound and similar phosphatidylinositol phosphates has been developed, providing tools for biological research (Bruzik & Kubiak, 1995).

Biological and Medical Research

  • The compound's derivatives are explored for their potential medical relevance in diseases like neurodegenerative disorders and diabetes (Thomas et al., 2016).
  • Studies on semisynthetic derivatives offer insights into their effects on calcium release in cells and potential therapeutic applications (Henne et al., 1988).
  • Its role in cell signaling and regulation, particularly in eukaryotic organisms, is a significant area of exploration (Michell, 2007).

Additional Research Insights

  • Research on the compound's natural stereoisomers and their synthesis helps understand enzyme substrate specificity (Young et al., 1990).
  • The compound plays a role in the biosynthesis of inositol and glycerol phosphodiesters used by certain microorganisms in stress adaptation (Borges et al., 2006).

properties

IUPAC Name

[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82O22P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349240
Record name D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1051.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)

CAS RN

165689-82-7
Record name D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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